N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:
- A 4H-1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at the 4-position and a pyridin-4-yl group at the 5-position.
- A sulfanylacetamide side chain linked to the triazole’s 3-position, terminating in a 2-methoxyphenyl group .
This compound shares structural homology with ligands targeting insect olfactory receptors (Orco) and antimicrobial agents, though its specific biological activity remains underexplored in the provided evidence. Its synthesis likely involves alkylation of triazole-thiol intermediates with α-chloroacetamides, a method analogous to derivatives reported in .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-3-12-24-18(14-8-10-20-11-9-14)22-23-19(24)27-13-17(25)21-15-6-4-5-7-16(15)26-2/h3-11H,1,12-13H2,2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRSNRUBNPYBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-Position Substituents
- A structurally similar compound, N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), shares the allyl substituent but differs in pyridine orientation (2-yl vs. 4-yl) and acetamide substituents .
5-Position Pyridine Orientation
- Pyridin-4-yl : The target compound’s pyridin-4-yl group may facilitate π-π stacking in receptor binding, as seen in Orco agonists like VUAA1 ().
- Pyridin-2-yl/3-yl : Derivatives such as OLC-15 () and VUAA3 () show altered receptor activation profiles due to pyridine orientation shifts, highlighting the importance of heterocyclic positioning .
Acetamide Side Chain Modifications
- Electron-withdrawing groups (EWGs) : Derivatives with EWGs (e.g., nitro, chloro) on the acetamide’s phenyl ring () show enhanced antimicrobial activity compared to electron-donating groups (e.g., methoxy) .
- Methoxy positioning : The target’s 2-methoxyphenyl group may confer unique steric or electronic effects compared to 4-methoxyphenyl analogs (), though direct activity comparisons are lacking .
Orco Modulation
Antimicrobial and Anti-Inflammatory Activity
- Derivatives from (e.g., KA3, KA4) with pyridin-4-yl and 4-amino-triazole cores exhibit MIC values of 12.5–25 µg/mL against E. coli and S. aureus . The target compound’s lack of an amino group at the triazole’s 4-position may reduce antimicrobial potency but improve metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
